Prmt5-IN-18: A Potent Inhibitor of Protein Arginine Methyltransferase 5
Prmt5-IN-18: A Potent Inhibitor of Protein Arginine Methyltransferase 5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prmt5-IN-18, also identified as Compound 002 in patent literature, is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in the regulation of gene expression, mRNA splicing, signal transduction, and other fundamental cellular processes. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document provides a comprehensive technical overview of Prmt5-IN-18, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.
Introduction to PRMT5 and Its Role in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications in mammals.[1] It functions as part of a larger protein complex, often with MEP50 (Methylosome Protein 50), to regulate the activity of its substrates.[1] PRMT5-mediated methylation can impact protein function, localization, and stability.
In the context of cancer, PRMT5 is frequently overexpressed and contributes to tumorigenesis through several mechanisms:[2][3]
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Epigenetic Regulation: PRMT5 symmetrically dimethylates histone residues, such as H4R3, H3R8, and H2AR3, leading to transcriptional repression of tumor suppressor genes.[2]
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mRNA Splicing: It methylates components of the spliceosome machinery, and its inhibition can lead to aberrant splicing of genes crucial for cancer cell survival and proliferation.
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Signal Transduction: PRMT5 can methylate key signaling proteins, thereby modulating pathways involved in cell growth, proliferation, and survival.
The critical role of PRMT5 in maintaining the cancerous state has led to the development of numerous small molecule inhibitors, including Prmt5-IN-18.
Prmt5-IN-18: Mechanism of Action and Biological Activity
Prmt5-IN-18 is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. While the precise binding mode is not publicly detailed, it is classified as a potent inhibitor of PRMT5.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for Prmt5-IN-18 and its effects on PRMT5 activity and cancer cell proliferation. This data is primarily derived from patent literature describing "Compound 002."[5][6]
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
|---|
| Prmt5-IN-18 (Compound 002) | PRMT5 | Data not publicly available | Biochemical Assay |
Note: While described as a potent inhibitor, specific IC50 values from biochemical assays for Prmt5-IN-18 are not yet available in the public domain. Researchers are encouraged to consult the primary patent literature for further details.
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) |
|---|
| Prmt5-IN-18 (Compound 002) | Z-138 (Mantle Cell Lymphoma) | Proliferation | Tumor Growth Inhibition | Dose-dependent |
Note: Patent WO2022002142A1 demonstrates a significant, dose-dependent inhibitory effect on tumor growth in a Z-138 subcutaneous xenograft model. Specific cellular IC50 values for proliferation are not explicitly stated.[6]
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes and how its inhibition by Prmt5-IN-18 can impact cancer cells.
Caption: PRMT5 signaling and the impact of Prmt5-IN-18 inhibition.
Experimental Workflow: In Vivo Tumor Growth Inhibition
The following diagram outlines a typical workflow for assessing the in vivo efficacy of Prmt5-IN-18, as described in patent literature.[6]
Caption: Workflow for in vivo assessment of Prmt5-IN-18 efficacy.
Experimental Protocols
The following are generalized protocols based on standard methodologies for evaluating PRMT5 inhibitors. For the specific protocols used for Prmt5-IN-18, researchers must refer to the "Example 2" section of patents WO2023125947A1 and WO2022002142A1.[5][6]
In Vitro PRMT5 Enzymatic Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Prmt5-IN-18 against PRMT5.
Materials:
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Recombinant human PRMT5/MEP50 complex
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Histone H4 peptide (substrate)
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S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
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Prmt5-IN-18 (serial dilutions)
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Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA)
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Scintillation cocktail and plates
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Scintillation counter
Procedure:
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Prepare serial dilutions of Prmt5-IN-18 in DMSO and then in assay buffer.
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In a 96-well plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the diluted Prmt5-IN-18 or vehicle control (DMSO).
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Initiate the reaction by adding [³H]-SAM.
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Incubate the plate at 30°C for a specified time (e.g., 1 hour).
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Stop the reaction (e.g., by adding trichloroacetic acid).
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Transfer the reaction mixture to a filter plate to capture the methylated peptide.
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Wash the filter plate to remove unincorporated [³H]-SAM.
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Add scintillation cocktail to the wells.
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Measure the radioactivity using a scintillation counter.
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Calculate the percent inhibition for each concentration of Prmt5-IN-18 relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (General Protocol)
Objective: To determine the effect of Prmt5-IN-18 on the proliferation of cancer cells.
Materials:
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Cancer cell line of interest (e.g., Z-138)
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Complete cell culture medium
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Prmt5-IN-18 (serial dilutions)
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Cell viability reagent (e.g., CellTiter-Glo®)
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96-well clear-bottom white plates
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Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with serial dilutions of Prmt5-IN-18 or vehicle control (DMSO).
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Incubate the plate for a specified period (e.g., 72 hours).
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Equilibrate the plate to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for a short period to stabilize the luminescent signal.
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Measure the luminescence using a luminometer.
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Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of Prmt5-IN-18 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
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Cancer cell line for implantation (e.g., Z-138)
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Matrigel (optional)
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Prmt5-IN-18 formulated for in vivo administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
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Monitor the mice for tumor formation.
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer Prmt5-IN-18 or vehicle control according to the desired dosing schedule (e.g., orally, twice daily).
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Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
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Monitor the body weight of the mice as an indicator of toxicity.
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Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
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Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.
Conclusion
Prmt5-IN-18 is a potent inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models. Its ability to modulate the oncogenic functions of PRMT5 makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of epigenetic cancer therapy. For detailed and specific information, direct consultation of the primary patent literature is strongly recommended.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2023125947A1 - åæ°¢å¼å¹åç±»ååç©çå¯è¯ç¨çãæ¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 6. WO2022002142A1 - åæ°¢å¼å¹åç±»ååç©åå ¶ç¨é - Google Patents [patents.google.com]
